3-(1-Methyl-3-piperidinyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-(1-Methyl-3-piperidinyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is part of the broader class of triazolothiadiazoles, which are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methyl-3-piperidinyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-(4-methyl-1,2,3-thiadiazolyl)-4-amino-1,2,4-triazole-5-thione with various carboxylic acids and phosphorus oxychloride . The reaction conditions often require refluxing in an organic solvent such as ethanol or acetonitrile, with the addition of a base like triethylamine to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(1-Methyl-3-piperidinyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding amines or alcohols .
Scientific Research Applications
3-(1-Methyl-3-piperidinyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-(1-Methyl-3-piperidinyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the urease enzyme, which is a virulence factor in various pathogenic microorganisms . Additionally, it targets shikimate dehydrogenase, an essential protein in the biosynthesis of chorismate, making it a promising candidate for antitubercular agents .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
1,3,4-Thiadiazole Derivatives: Known for their antimicrobial and anticancer properties.
1,2,3-Triazole Derivatives: Widely studied for their applications in medicinal chemistry.
Uniqueness
What sets 3-(1-Methyl-3-piperidinyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole apart is its specific substitution pattern, which imparts unique biological activities and enhances its potential as a therapeutic agent .
Properties
Molecular Formula |
C15H17N5S |
---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
3-(1-methylpiperidin-3-yl)-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H17N5S/c1-19-9-5-8-12(10-19)13-16-17-15-20(13)18-14(21-15)11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10H2,1H3 |
InChI Key |
CLDRWCGQKNQKQE-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC(C1)C2=NN=C3N2N=C(S3)C4=CC=CC=C4 |
Origin of Product |
United States |
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